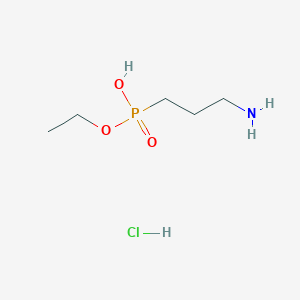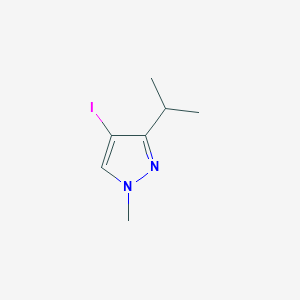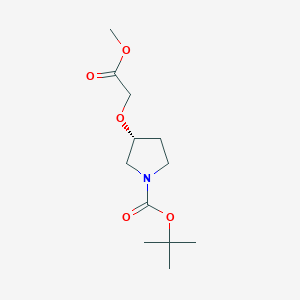
Chlorhydrate d'acide (3-aminopropyl)(éthoxy)phosphinique
Vue d'ensemble
Description
(3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride is a chemical compound that contains a phosphinic acid group, an amino group, and an ethoxy group. This unique arrangement lends the compound certain properties that are useful in various scientific and industrial applications. Its systematic name reflects its structure: a three-carbon chain with an amino group at one end and an ethoxyphosphinic acid group at the other.
Applications De Recherche Scientifique
This compound has diverse applications across various fields:
Chemistry: It serves as a precursor for synthesizing other complex molecules and as a reagent in organic synthesis.
Biology: It can act as an enzyme inhibitor or a biochemical probe due to its reactive functional groups.
Medicine: Investigated for its potential in drug development, particularly in targeting specific biological pathways.
Industry: Used in the manufacturing of specialized materials and as a component in formulations requiring controlled release properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride involves a series of chemical reactions, typically starting with a primary amine like 3-aminopropanol. Here’s a general outline:
Alkylation: The amino group in 3-aminopropanol reacts with ethylphosphinic acid or its derivatives under basic conditions to introduce the ethoxyphosphinic acid group.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility in water.
Industrial Production Methods
Industrial production usually follows similar pathways but on a larger scale and with optimization for efficiency and yield. Industrial processes might involve:
Continuous flow reactors for consistent product quality.
Advanced purification techniques to ensure high purity.
Analyse Des Réactions Chimiques
(3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The phosphinic acid group can be oxidized to phosphonic acid derivatives using agents like hydrogen peroxide.
Substitution: The amino group can undergo nucleophilic substitution reactions, especially with halogens or sulfonates, to form new derivatives.
Common reagents in these reactions include:
Hydrogen peroxide for oxidation.
Alkyl halides or sulfonates for substitution reactions.
Major products depend on the specific reagents and conditions but might include oxidized phosphonic acid derivatives or substituted amino derivatives.
Mécanisme D'action
The effects of (3-Aminopropyl)(ethoxy)phosphinic acid hydrochloride are attributed to its ability to interact with specific molecular targets:
Molecular Targets: Enzymes and receptors that interact with its amino and phosphinic acid groups.
Pathways Involved: It can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
(3-Aminopropyl)phosphonic acid: Lacks the ethoxy group, affecting its reactivity and solubility.
(3-Aminopropyl)(methyl)phosphinic acid: The methyl group confers different steric and electronic properties.
Propriétés
IUPAC Name |
3-aminopropyl(ethoxy)phosphinic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO3P.ClH/c1-2-9-10(7,8)5-3-4-6;/h2-6H2,1H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHLWXUAFKQGTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClNO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![({6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine](/img/structure/B1378376.png)






![8-Bromo-3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1378387.png)





